Vimalin
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Overview
Description
Vimalin is a natural product found in Salix cinerea, Salix lapponum, and other organisms with data available.
Scientific Research Applications
1. Cancer Research and Diagnosis
- Vimentin is a marker for epithelial-mesenchymal transition (EMT) in tumor evolution, particularly in breast cancer, and plays a role in cancer diagnosis and targeted therapy (Chen, Fang, & Ma, 2021).
- It is crucial in lung adenocarcinoma metastasis, indicating its potential as a biomarker and a therapeutic target (Richardson et al., 2017).
2. Understanding Cellular Processes
- Vimentin is significant in the study of cell shape, motility, and adhesion during the EMT process, impacting our understanding of developmental biology and metastasis (Mendez, Kojima, & Goldman, 2010).
- It has been identified in the regulation of the epithelial-mesenchymal transition (EMT) by Slug and oncogenic H-Ras in breast cancer, providing insights into cancer cell invasion mechanisms (Vuoriluoto et al., 2011).
3. Immunological Research
- Thymic peptides like Thymalin, Thymogen, and Vilon (related to Vimalin) have been studied for their roles in immunomodulation, indicating their potential in treating immune dysfunction (Morozov & Khavinson, 1997).
4. Developmental Biology
- The gene virilizer (vir), which is required for female-specific splicing controlled by Sxl, the master gene for sexual development in Drosophila, involves vimentin in its regulatory mechanisms (Hilfiker et al., 1995).
Properties
CAS No. |
19764-36-4 |
---|---|
Molecular Formula |
C16H22O7 |
Molecular Weight |
326.34 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-methoxyphenyl)prop-2-enoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H22O7/c1-21-11-6-4-10(5-7-11)3-2-8-22-16-15(20)14(19)13(18)12(9-17)23-16/h2-7,12-20H,8-9H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1 |
InChI Key |
XRQSXJGKRJVWSU-FAOXUISGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
COC1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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